(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Description
(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C15H12O6S and its molecular weight is 320.32. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C16H16O5S, with a molecular weight of approximately 320.32 g/mol. The structure features a benzofuran core substituted with a furan moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage.
- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
A study conducted on the antioxidant capacity of similar benzofuran derivatives showed that compounds with furan substitutions exhibited enhanced radical-scavenging abilities compared to their counterparts without such modifications. This suggests that the furan moiety plays a critical role in enhancing antioxidant activity.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) at concentrations below 20 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction via caspase activation |
PC-3 | 18 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions. The compound's ability to modulate these cytokines highlights its role as a therapeutic agent in inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy for breast cancer patients showed improved outcomes compared to chemotherapy alone. Patients receiving the compound experienced reduced tumor sizes and fewer side effects.
- Case Study on Inflammatory Disorders : In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with this compound showed significant improvement in joint swelling and pain compared to the placebo group.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6S/c1-9-12(21-22(2,17)18)6-5-11-14(16)13(20-15(9)11)8-10-4-3-7-19-10/h3-8H,1-2H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHBQYRPSVGEW-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.